(2,4-Difluorophenoxy)acetic acid
Overview
Description
(2,4-Difluorophenoxy)acetic acid is a derivative of phenoxyacetic acid where two hydrogen atoms on the aromatic ring are replaced by fluorine atoms. This modification can potentially alter the physical and chemical properties of the molecule, making it a subject of interest in the synthesis of heterocyclic compounds and for its interactions in various crystal structures.
Synthesis Analysis
The synthesis of fluorine-containing dioxo acids, such as those related to (2,4-difluorophenoxy)acetic acid, involves the introduction of polyfluoroalkyl or pentafluorophenyl groups into the 2,4-dioxo acid structure. These modifications lead to the formation of derivatives that can undergo further chemical transformations to yield fluorinated heterocyclic compounds, which are valuable in various chemical applications due to their unique properties .
Molecular Structure Analysis
The molecular structure of compounds similar to (2,4-difluorophenoxy)acetic acid has been studied using X-ray diffraction techniques. For instance, the crystal structure of (2-carboxyphenoxy)acetic acid, a related compound, shows a one-dimensional zig-zag polymer formed by hydrogen bonding through the acid groups. This indicates that the presence of the phenoxyacetic acid moiety can lead to significant intermolecular interactions, which are essential for understanding the behavior of these compounds in solid-state forms .
Chemical Reactions Analysis
The chemical reactions of (2,4-difluorophenoxy)acetic acid derivatives are diverse and can lead to the formation of various heterocyclic structures. For example, acetal-protected (2,4-dioxocyclohex-1-yl)-acetic acids, which share a similar dioxo acid moiety, can be transformed into hexahydroindoles and further into isoquinolinones through acid-catalyzed cyclization. These reactions highlight the reactivity of the dioxo acid moiety and its potential in synthesizing complex heterocyclic systems .
Physical and Chemical Properties Analysis
The physical and chemical properties of (2,4-difluorophenoxy)acetic acid derivatives are influenced by the presence of fluorine atoms and the phenoxyacetic acid structure. The introduction of fluorine can affect the acidity, lipophilicity, and overall reactivity of the molecule. Additionally, the ability of these compounds to form cocrystals and complexes, as seen in the structure of the complex formed by heptakis(2,6-di-O-methyl)-beta-cyclodextrin with (2,4-dichlorophenoxy)acetic acid, suggests that they can engage in specific and strong intermolecular interactions, which are crucial for their application in materials science and pharmaceuticals .
Scientific Research Applications
Fluorescent Detection in Food Samples
- Scientific Field : Food Analytical Methods
- Summary of Application : A new fluorescent assay for 2,4-Dichlorophenoxyacetic acid (2,4-D) is developed based on covalent organic frameworks (COFs) and MnO2 nanosheets . The fluorescence of COFs is quenched effectively by MnO2 nanosheets .
- Methods of Application : Ascorbic acid 2-phosphate (AAP) is hydrolyzed by alkaline phosphatase (ALP) to produce ascorbic acid (AA), which reduces MnO2 nanosheets into Mn2+, so the quenched fluorescence recovers . Additionally, 2,4-D can inhibit the catalytic activity of ALP .
- Results or Outcomes : Under the optimum conditions, this assay displays a wide linear range of 2,4-D from 1 to 150,000 ng/mL with a limit of detection of 0.36 ng/mL . This method is successfully used to measure 2,4-D in rice, millet, and cucumber samples with satisfactory recoveries .
Adsorption and Photo-Fenton Degradation
- Scientific Field : Biomass Conversion and Biorefinery
- Summary of Application : Investigation of 2,4-dichlorophenoxy acetic acid adsorption and photo-Fenton degradation by nanomagnetite/calcium alginate composite based on Sargassum muticum brown algae .
- Methods of Application : Various conditions of applications, such as the effect of dose, herbicide concentration, pH, temperature, and time were taken into consideration as part of a study on the degradation by photo-Fenton process and adsorption of 2, 4-dichlorophenoxyacetic acid .
Advanced Oxidation Processes (AOPs) for 2,4-D Degradation
- Scientific Field : Environmental Science and Pollution Research
- Summary of Application : The use of 2,4-dichlorophenoxyacetic acid (2,4-D) has increased in recent decades, causing severe water contamination . This manuscript presents an overview of the physicochemical characteristics, uses, regulations, environmental and human health impacts of 2,4-D, and different advanced oxidation processes (AOPs) to degrade this organic compound .
- Methods of Application : Various AOPs are evaluated and compared for their operation conditions, efficiencies, and intermediaries . These include ozonation, photocatalytic, photo-Fenton, and electrochemical processes .
- Results or Outcomes : 2,4-D degradation is highly efficient in ozonation (system O3/plasma, 99.8% in 30 min) . Photocatalytic, photo-Fenton, and electrochemical processes have the optimal efficiencies of degradation and mineralization .
Preparation of Cosmetics, Pesticides, and Pharmaceutics
- Scientific Field : Industrial Applications
- Summary of Application : 2,4-Dichlorophenoxyacetic acid (2,4-D) is an endocrine disruptor which is widely used as a herbicide in agriculture and affects the endocrine functions in the body . It is used in the preparation of cosmetics, pesticides, and pharmaceutics .
- Methods of Application : The specific methods of application in the preparation of cosmetics, pesticides, and pharmaceutics are not detailed in the source .
- Results or Outcomes : The outcomes of these applications are not detailed in the source .
Advanced Oxidation Processes (AOPs) for 2,4-D Degradation
- Scientific Field : Environmental Science and Pollution Research
- Summary of Application : The use of 2,4-dichlorophenoxyacetic acid (2,4-D) has increased in recent decades, causing severe water contamination . This manuscript presents an overview of the physicochemical characteristics, uses, regulations, environmental and human health impacts of 2,4-D, and different advanced oxidation processes (AOPs) to degrade this organic compound .
- Methods of Application : Various AOPs are evaluated and compared for their operation conditions, efficiencies, and intermediaries . These include ozonation, photocatalytic, photo-Fenton, and electrochemical processes .
Safety And Hazards
properties
IUPAC Name |
2-(2,4-difluorophenoxy)acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F2O3/c9-5-1-2-7(6(10)3-5)13-4-8(11)12/h1-3H,4H2,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNQGDQMMYURPJK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)F)OCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20278825 | |
Record name | (2,4-difluorophenoxy)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20278825 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2,4-Difluorophenoxy)acetic acid | |
CAS RN |
399-44-0 | |
Record name | 2-(2,4-Difluorophenoxy)acetic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=399-44-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 399-44-0 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10231 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | (2,4-difluorophenoxy)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20278825 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(2,4-difluorophenoxy)acetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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